molecular formula C23H16ClN3O2 B3481833 N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide

N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide

Cat. No.: B3481833
M. Wt: 401.8 g/mol
InChI Key: ZAWOEMILFIBXEJ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a 2-(4-chlorophenyl) substituent on the quinoline core and a 4-carbamoylphenyl group attached to the carboxamide nitrogen.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O2/c24-16-9-5-14(6-10-16)21-13-19(18-3-1-2-4-20(18)27-21)23(29)26-17-11-7-15(8-12-17)22(25)28/h1-13H,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWOEMILFIBXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide has been investigated for its potential anticancer effects. Studies indicate that quinoline derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to this one have demonstrated significant cytotoxicity against human colorectal adenocarcinoma cells (Caco-2) and colon cancer cells (HCT-116) .

Antimalarial Activity

Research has highlighted the antiplasmodial activity of quinoline derivatives against Plasmodium falciparum, the causative agent of malaria. A related compound was optimized for better pharmacokinetic properties, showing excellent efficacy in mouse models with low dosages required for therapeutic effects . The mechanism involves inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in the parasite .

Antimicrobial Effects

Quinoline derivatives have also been explored for their antimicrobial properties. They exhibit activity against various bacteria by targeting essential enzymes involved in DNA replication, such as DNA gyrase . This makes them potential candidates for developing new antibiotics amid rising antibiotic resistance.

Anticancer Research

A study focusing on quinoline derivatives demonstrated that specific modifications could enhance their anticancer activity. For example, substituents on the phenyl rings were systematically varied to assess their effects on cytotoxicity against cancer cell lines .

Antimalarial Development

In a preclinical study, a quinoline-4-carboxamide derivative was tested for its ability to prevent malaria transmission by acting against both liver stages and gametocytes of Plasmodium species. The results indicated that certain structural modifications led to improved efficacy and reduced toxicity .

Tables

Application AreaSpecific Use CaseReferences
AnticancerCytotoxicity against Caco-2 and HCT-116 cell lines
AntimalarialEfficacy against Plasmodium falciparum
AntimicrobialInhibition of DNA gyrase in bacteria

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide are compared below with analogous quinoline-4-carboxamides documented in the literature.

Table 1: Structural and Physicochemical Properties

Compound Name Substituents (Quinoline-2-position) Carboxamide Substituent Melting Point (°C) Yield (%) Purity (HPLC) Key References
Target Compound 4-Chlorophenyl 4-Carbamoylphenyl Not reported Not reported Not reported
N-[(4-Chlorophenyl)methyl]-2-(4-fluorophenyl)quinoline-4-carboxamide 4-Fluorophenyl (4-Chlorophenyl)methyl Not reported Not reported Not reported
2-(4-Chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide 4-Chlorophenyl 5-Cyclopropyl-thiadiazole Not reported Not reported Not reported
N-(3-(Dimethylamino)propyl)-2-(2-(3-morpholinopropanamido)phenyl)quinoline-4-carboxamide Phenyl with morpholine-propanamide 3-(Dimethylamino)propyl 188.1–189.4 59 97.6
2-(4-Methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide 4-Methoxyphenyl 2-Methylphenyl Not reported Not reported Not reported
N-(2-Chloropyridin-3-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide 4-Chlorophenyl 2-Chloropyridin-3-yl Not reported Not reported Not reported

Key Observations:

Substituent Effects on Bioactivity: The 4-chlorophenyl group at the quinoline-2-position is shared by the target compound, (thiadiazole derivative), and (chloropyridine derivative). This substituent is associated with enhanced lipophilicity, which may improve cellular uptake . Electron-withdrawing groups (e.g., -Cl, -F) at the quinoline-2-position are prevalent in antibacterial agents (e.g., : fluorophenyl derivative), whereas electron-donating groups (e.g., -OCH₃ in ) may alter electronic properties and binding affinity .

Carboxamide Modifications: The carbamoylphenyl group in the target compound contrasts with heterocyclic substituents (e.g., thiadiazole in , morpholine in ). Thiadiazole derivatives are known for antimicrobial activity, while morpholine groups enhance solubility . Aliphatic amines (e.g., dimethylamino groups in and ) improve water solubility but may reduce metabolic stability compared to aromatic carbamoyl groups .

Synthetic Efficiency :

  • Yields for analogous compounds range from 54% to 67% , with HPLC purity >97% (). The absence of data for the target compound suggests further optimization may be required .

Spectroscopic Characterization :

  • 1H-NMR and HRMS data for compounds in and confirm structural integrity. For example, the target compound’s expected NMR signals would include aromatic protons (δ 7.0–8.5 ppm) and carbamoyl NH₂ protons (δ ~5.0–6.0 ppm), similar to reported analogs .

Q & A

Q. Table 1: Key Reaction Parameters

StepOptimal ConditionsYield RangePitfallsReference
Cyclocondensation120°C, N₂ atmosphere45–60%Decomposition above 130°C
CouplingEDCI, DMAP, rt, 24h70–85%Excess DMAP reduces purity
CrystallizationEthanol:H₂O (3:1), −20°C90–95%Slow cooling avoids impurities

What analytical strategies are most effective for confirming the structure and purity of this compound?

Basic
Methodology :

  • X-ray Crystallography : Resolves absolute configuration; SHELXL refinement achieves R-factors <0.05 with high-quality crystals .
  • Multinuclear NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., quinoline H-3 singlet at δ 8.92 ppm, carbamoyl NH₂ at δ 7.3–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode verifies [M+H]⁺ at m/z 434.08 (C₂₃H₁₇ClN₃O₂) .

Q. Table 2: Diagnostic Spectral Markers

TechniqueKey PeaksStructural ConfirmationReference
¹H NMRδ 8.92 (s, 1H, H-3)Quinoline core
¹³C NMRδ 165.2 (C=O)Carboxamide linkage
X-rayC-Cl bond: 1.73 Å4-Chlorophenyl orientation

How can researchers optimize reaction conditions to improve synthetic yield and scalability?

Advanced
Methodology :

  • DoE (Design of Experiments) : Screen temperature (80–140°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–20 mol% Pd/C for hydrogenation) .
  • Flow Chemistry : Continuous processing reduces side reactions (e.g., dimerization) during carboxamide coupling .
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., acyloxyborane intermediates in coupling) to halt reactions at optimal conversion .

Q. Case Study :

  • Increasing EDCI from 1.2 to 1.5 equivalents improved coupling yield from 68% to 82% but required post-reaction quenching (1M HCl) to remove excess reagent .

How should contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

Advanced
Methodology :

Assay Harmonization :

  • Use standardized cell lines (e.g., HepG2 for cytotoxicity) and exposure times (48h vs. 72h) .
  • Validate via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Structural Integrity Checks :

  • 2D NMR (HSQC/HMBC) confirms absence of regioisomers (e.g., carbamoyl group at C-4 vs. C-2) .

Solubility Adjustments :

  • Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays .

Q. Table 3: Resolving Data Discrepancies

Discrepancy SourceMitigation StrategyReference
Impurity interferenceHPLC-MS purity >99%
Metabolic instabilityLiver microsome assays (e.g., t₁/₂ >60 min)
Protein bindingAdjust FBS concentration in media

What computational and experimental approaches elucidate the compound’s mechanism of action?

Advanced
Methodology :

  • Molecular Docking : AutoDock Vina screens binding to kinase domains (e.g., EGFR TK: predicted ΔG = −9.2 kcal/mol) .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD <1 µM suggests high affinity) .
  • CRISPR-Cas9 Knockout : Validate target engagement (e.g., apoptosis induction in Bax⁻/⁻ cells) .

Q. Case Study :

  • Analogous quinoline carboxamides showed >10-fold selectivity for cancer vs. normal cells when the 4-chlorophenyl group engaged hydrophobic kinase pockets .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced
Methodology :

  • Bioisosteric Replacement : Substitute 4-carbamoylphenyl with sulfonamide (improves solubility) or pyridyl (enhances π-π stacking) .
  • Positional Scanning : Modify quinoline C-2 (4-chlorophenyl → 4-fluorophenyl) to tune metabolic stability .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate with E3 ligase ligands (e.g., thalidomide) for targeted degradation .

Q. Table 4: SAR Trends in Quinoline Carboxamides

ModificationEffect on ActivityReference
4-Cl → 4-F↑ Metabolic stability, ↓ IC₅₀
Carbamoyl → Acetyl↓ Solubility, ↑ Membrane permeability
Quinoline → IsoquinolineAlters kinase selectivity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide

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